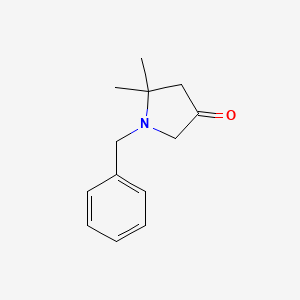

1-Benzyl-5,5-dimethylpyrrolidin-3-one

説明

1-Benzyl-5,5-dimethylpyrrolidin-3-one (CAS 77130-95-1) is a pyrrolidinone derivative with a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . The compound features a pyrrolidinone core substituted with a benzyl group at position 1 and two methyl groups at position 3. Its MDL number (MFCD22628553) and structural uniqueness make it a candidate for synthetic and pharmacological studies. While detailed physical properties like boiling point and storage conditions are unspecified in available sources, its base form serves as a precursor for salt derivatives, such as the hydrochloride form, which expands its utility in industrial applications .

特性

IUPAC Name |

1-benzyl-5,5-dimethylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSWGFCAFRJPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The preparation of 1-benzyl-5,5-dimethylpyrrolidin-3-one typically involves the functionalization of pyrrolidinone derivatives, particularly focusing on introducing the benzyl substituent at the nitrogen atom and the dimethyl substitution at the 5-position of the pyrrolidinone ring. The key synthetic steps include:

- Starting from 5,5-dimethylpyrrolidin-2-one or related lactams.

- Benzylation of the nitrogen atom.

- Purification by chromatographic techniques.

Detailed Preparation Method from Patent Literature

A prominent synthetic route is described in patent WO2017184549A1, which outlines the synthesis of 1-benzyl-5,5-dimethylpyrrolidin-2-one, a closely related compound, and by extension applicable to the 3-one isomer with modifications. The key steps are summarized as follows:

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 5,5-Dimethylpyrrolidin-2-one, DMF solvent | Dissolution of starting lactam in DMF for reaction setup. | — |

| 2 | Benzyl halide (e.g., benzyl chloride), base (e.g., triethylamine) | N-Benzylation via nucleophilic substitution at nitrogen. | High conversion expected |

| 3 | Work-up: Extraction with ethyl acetate, drying over anhydrous sodium sulfate | Isolation of organic layer containing product. | — |

| 4 | Purification: Flash column chromatography on silica gel, elution with ethyl acetate/hexanes gradient | Purification to isolate pure this compound | 60-65% isolated yield reported |

This method emphasizes the importance of controlling reaction temperature (often 0 °C to room temperature) and careful purification to obtain the desired product as a colorless viscous liquid.

Alternative Synthetic Approaches

Other synthetic routes involve the use of lithium diisopropylamide (LDA) or n-butyllithium for the deprotonation of the lactam followed by alkylation with benzyl halides. For example:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | n-BuLi in hexanes, diisopropylamine, THF, -78 °C to -20 °C | Generation of lithium amide base for deprotonation | Strict temperature control required |

| 2 | Addition of 1-benzyl-5,5-dimethylpyrrolidin-2-one solution | Formation of enolate intermediate | Requires inert atmosphere |

| 3 | Alkylation with benzyl halide | Introduction of benzyl substituent | High regioselectivity expected |

| 4 | Work-up and purification | Standard extraction and chromatography | — |

This approach allows for functional group tolerance and can be adapted for further derivatization.

Experimental Notes and Observations

- Solvent choice: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents due to their ability to dissolve both starting materials and bases effectively.

- Temperature control: Low temperatures (-78 °C to 0 °C) are critical during deprotonation and alkylation steps to prevent side reactions.

- Purification: Flash column chromatography on silica gel with gradients of ethyl acetate in hexanes is the preferred purification method to achieve high purity.

- Yields: Reported isolated yields range from 60% to 65%, indicating moderate efficiency which may be improved by optimizing reaction conditions.

Summary Table of Preparation Methods

Research Findings and Considerations

- The benzylation step is generally efficient and regioselective for nitrogen substitution.

- The presence of the 5,5-dimethyl groups stabilizes the pyrrolidinone ring and influences reactivity.

- The synthetic methods described are adaptable to scale-up with appropriate control of reaction parameters.

- The purity of the final compound is critical for its application in further synthetic or biological studies, necessitating chromatographic purification.

- No direct synthesis of this compound (as opposed to the 2-one) was explicitly detailed in the available sources, but analogous methods from 2-one derivatives are applicable with minor modifications.

化学反応の分析

Types of Reactions: 1-Benzyl-5,5-dimethylpyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated or aminated derivatives

科学的研究の応用

Chemistry

BDMP serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : BDMP can be utilized to create more complex organic compounds through various chemical reactions.

- Reagent in Organic Reactions : It acts as a reagent in nucleophilic reactions and reduction processes, facilitating the formation of new chemical entities.

Biology

In biological research, BDMP is investigated for its interactions with enzymes and receptors:

- Enzyme Interaction Studies : BDMP has been used to study enzyme kinetics and mechanisms, particularly in relation to its binding affinity with specific enzymes.

- Biochemical Assays : The compound serves as a probe in biochemical assays to explore metabolic pathways and signal transduction mechanisms.

Medicine

The medicinal applications of BDMP are particularly promising:

- Pharmaceutical Development : Research is ongoing into its potential as a precursor for novel therapeutic agents targeting neurological disorders such as Alzheimer's disease.

- Neuropharmacological Effects : Preliminary studies suggest that BDMP may exhibit neuroprotective properties by interacting with serotonin receptors (5-HT6R and 5-HT3R) and inhibiting monoamine oxidase type B (MAO-B), which are critical pathways in cognitive function.

BDMP's biological activity has been explored in several key areas:

- Antimicrobial Activity : In vitro studies indicate that BDMP possesses antimicrobial properties against various bacterial strains, suggesting potential for developing new antibiotics.

- Neuroprotection : Evidence from animal models shows that BDMP can reverse cognitive deficits induced by scopolamine, indicating its role in mitigating memory-related disorders.

Neuroprotection in Alzheimer’s Models

A notable study demonstrated that BDMP could reverse scopolamine-induced cognitive deficits in rats. The mechanism was linked to its action on serotonin receptors and MAO-B inhibition, highlighting its potential therapeutic implications for Alzheimer's disease treatment.

Antimicrobial Efficacy

In another study, BDMP exhibited significant antibacterial activity against multiple strains of bacteria, which underscores its utility as a candidate for new antimicrobial therapies.

作用機序

The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.

類似化合物との比較

Structural and Physicochemical Properties

- Hydrochloride Salt Formation : The addition of HCl introduces ionic character, increasing molecular weight by ~36.46 g/mol and altering solubility. This enhances compatibility with polar solvents, a critical factor in drug formulation .

- Purity and Stability : The hydrochloride form is specified to have ≥95% purity and thermal stability, making it preferable for reproducible synthetic workflows .

Reactivity and Handling

- The hydrochloride’s ionic nature may facilitate nucleophilic reactions or salt metathesis, whereas the neutral base could be more suited for non-polar environments. Storage conditions for the base are unspecified, but the hydrochloride likely requires standard hygroscopic salt handling .

生物活性

1-Benzyl-5,5-dimethylpyrrolidin-3-one is an organic compound belonging to the pyrrolidinone family, characterized by a five-membered ring structure containing nitrogen. Its molecular formula is C13H17NO, with a molecular weight of 203.29 g/mol. The compound features a benzyl group attached to the nitrogen atom of the pyrrolidine ring, along with two methyl groups at the 5-position and a carbonyl group at the 3-position. This unique structural arrangement contributes to its diverse biological activities and potential applications in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including specific enzymes and receptors. The presence of the benzyl group enhances its binding affinity, facilitating its role in biochemical processes such as signal transduction and metabolic regulation. Research indicates that this compound may act as an inhibitor or modulator of certain biological pathways, which can have therapeutic implications.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Neuropharmacological Effects : Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to interact with serotonin receptors (5-HT6R and 5-HT3R) and monoamine oxidase type B (MAO-B) suggests it may help alleviate cognitive deficits associated with these conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzylpyrrolidin-3-one | Lacks two methyl groups | Different reactivity and binding affinity |

| 5,5-Dimethylpyrrolidin-3-one | Lacks benzyl group | Altered hydrophobic interactions |

| 1-Benzyl-3-hydroxypyrrolidine | Different substitution patterns | Variations in chemical and biological behavior |

Case Studies

Several case studies have explored the biological activity of this compound:

- Neuroprotection in Alzheimer’s Models : A study demonstrated that this compound could reverse scopolamine-induced cognitive deficits in rats through its action on serotonin receptors and MAO-B inhibition. This indicates potential for treating memory-related disorders .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, suggesting its utility in developing new antimicrobial therapies .

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes starting from 5,5-dimethylpyrrolidin-2-one reacted with benzyl bromide in the presence of a base. This compound has potential applications across various fields:

- Pharmaceutical Development : As a precursor for novel therapeutic agents targeting neurological disorders.

- Chemical Industry : Used as an intermediate in the synthesis of specialty chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzyl-5,5-dimethylpyrrolidin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the alkylation of pyrrolidinone derivatives using benzyl halides under basic conditions. For example, refluxing 5,5-dimethylpyrrolidin-3-one with benzyl bromide in acetonitrile, catalyzed by potassium carbonate, can yield the target compound. Optimization includes adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 substrate-to-benzylating agent). Post-synthesis characterization via -NMR and IR spectroscopy is critical to confirm the benzyl group incorporation and ketone retention . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point Analysis : Compare the observed melting point with literature values (e.g., 95°C for structurally related pyrrolidindiols) .

- Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC with a C18 column (mobile phase: ammonium acetate buffer pH 6.5 and acetonitrile gradient).

- Spectroscopy : -NMR should show distinct carbonyl signals at ~210 ppm and benzyl aromatic carbons at 125–140 ppm .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Despite limited hazard data for this specific compound, adopt general organonitrogen safety practices:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from stereochemical or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What experimental designs are suitable for studying the adsorption of this compound on indoor surfaces?

- Methodological Answer : Simulate indoor environments using:

- Surface-Coated Reactors : Apply the compound to materials like gypsum or PVC, then monitor adsorption via ToF-SIMS or AFM .

- Oxidative Stability Tests : Expose adsorbed layers to ozone (50–100 ppb) and analyze degradation products via GC-MS .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C-H activation vs. oxidative addition) .

- Trapping Intermediates : Quench reactions at short intervals and isolate intermediates (e.g., using TEMPO for radical pathways) .

- DFT Calculations : Map potential energy surfaces to identify transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。